3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline
Overview
Description
3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline is a complex organic compound belonging to the class of pyrazinoisoquinolines. This compound is characterized by its unique hexahydro structure, which includes a pyrazine ring fused to an isoquinoline moiety. The compound’s structural complexity makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline can be achieved through multi-step organic synthesis. One common method involves the Ugi-type reaction, which is a multi-component reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product . The reaction conditions typically involve mild temperatures and the use of solvents such as methanol or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazinoisoquinolines.
Scientific Research Applications
3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline: Similar structure but with a methyl group instead of a propyl group.
8-Methoxy-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinoline: Contains a methoxy group and a pyrido ring instead of a pyrazino ring.
Imidazo[1,2-b]isoquinoline-5,10-dione: Features an imidazo ring and dione functional groups.
Uniqueness
3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline is unique due to its propyl substituent and the specific arrangement of its hexahydro structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-propyl-2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-14-11-17-10-13-7-4-3-6-12(13)8-15(17)9-16-14/h3-4,6-7,14-16H,2,5,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZHCYRAHAXFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN2CC3=CC=CC=C3CC2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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